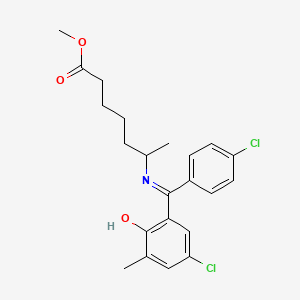![molecular formula C10H10S3 B14335812 1-Phenyl-2,6,7-trithiabicyclo[2.2.1]heptane CAS No. 106182-78-9](/img/no-structure.png)
1-Phenyl-2,6,7-trithiabicyclo[2.2.1]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-2,6,7-trithiabicyclo[221]heptane is a unique bicyclic compound characterized by the presence of three sulfur atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-2,6,7-trithiabicyclo[2.2.1]heptane typically involves the reaction of phenyl-substituted precursors with sulfur-containing reagents under controlled conditions. One common method includes the use of organocatalysed asymmetric Michael additions of substituted triketopiperazines to enones, followed by further modifications to introduce the sulfur atoms .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Análisis De Reacciones Químicas
Types of Reactions
1-Phenyl-2,6,7-trithiabicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced forms.
Substitution: The phenyl group and sulfur atoms can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of phenyl-substituted derivatives.
Aplicaciones Científicas De Investigación
1-Phenyl-2,6,7-trithiabicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Mecanismo De Acción
The mechanism by which 1-Phenyl-2,6,7-trithiabicyclo[2.2.1]heptane exerts its effects involves its interaction with molecular targets through its sulfur atoms and phenyl group. These interactions can influence various biochemical pathways, including enzyme inhibition or activation, and metal ion coordination.
Comparación Con Compuestos Similares
Similar Compounds
2,7-Diazabicyclo[2.2.1]heptane: Similar bicyclic structure but contains nitrogen atoms instead of sulfur.
1,7,7-Trimethyl-bicyclo[2.2.1]heptane: Another bicyclic compound with different substituents and properties.
Propiedades
| 106182-78-9 | |
Fórmula molecular |
C10H10S3 |
Peso molecular |
226.4 g/mol |
Nombre IUPAC |
1-phenyl-2,6,7-trithiabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H10S3/c1-2-4-8(5-3-1)10-11-6-9(13-10)7-12-10/h1-5,9H,6-7H2 |
Clave InChI |
HKMGCAXTGANEFO-UHFFFAOYSA-N |
SMILES canónico |
C1C2CSC(S1)(S2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 1H-benzo[G]indole-3-carboxylate](/img/structure/B14335738.png)


